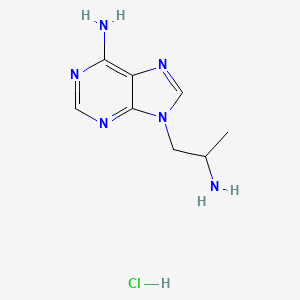![molecular formula C8H6ClN3O2 B1445817 5-クロロイミダゾ[1,2-c]ピリミジン-7-カルボン酸メチル CAS No. 1339891-76-7](/img/structure/B1445817.png)
5-クロロイミダゾ[1,2-c]ピリミジン-7-カルボン酸メチル
概要
説明
“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a chemical compound with the CAS Number: 1339891-76-7 . It has a molecular weight of 211.61 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a brown solid . It should be stored at 0-8°C .科学的研究の応用
製薬研究:抗癌特性
5-クロロイミダゾ[1,2-c]ピリミジン-7-カルボン酸メチル: は、抗癌剤開発における潜在的な骨格として特定されています。 この化合物を含むピリミジン誘導体は、癌細胞の増殖を阻害する可能性を示しています 。この化合物は、癌細胞でアポトーシスを誘発できる新規アナログに統合できるため、腫瘍学研究において貴重な資産となっています。
抗炎症薬開発
ピリミジン誘導体の抗炎症特性は、炎症の軽減における有効性を強調した多くの研究で十分に証明されています 。この化合物にはピリミジンコアが含まれているため、主要な炎症性メディエーターを標的とする新しい薬剤に合成でき、慢性炎症性疾患の潜在的な治療法を提供します。
抗菌および抗ウイルス用途
ピリミジン構造は、抗菌および抗ウイルス活性を示すことが知られています。 そのため、5-クロロイミダゾ[1,2-c]ピリミジン-7-カルボン酸メチル は、細菌やウイルスなどのさまざまな病原体を標的とする化合物の合成の出発点として役立ちます .
抗マラリア剤の合成
マラリアとの闘いは、さまざまな化学化合物の探索につながり、ピリミジン誘導体は抗マラリアの可能性が認められています。 この化合物は、既存の治療法の代替となる新しい抗マラリア剤を開発するために使用できます .
抗てんかん薬の開発
研究によると、特定のピリミジン誘導体は抗てんかん薬として作用する可能性があります。 5-クロロイミダゾ[1,2-c]ピリミジン-7-カルボン酸メチル の構造的特徴は、てんかんやその他の発作性疾患の治療のための新しい薬剤開発のための候補としています .
Safety and Hazards
将来の方向性
While there isn’t specific information on the future directions of “Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate”, related compounds such as imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in drug discovery research.
特性
IUPAC Name |
methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPLICYVCXNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)
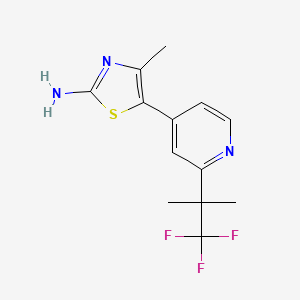
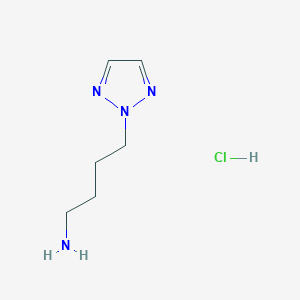

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
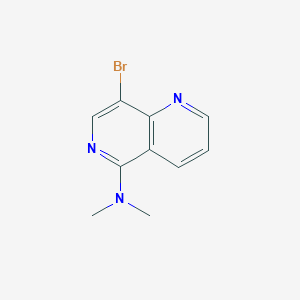

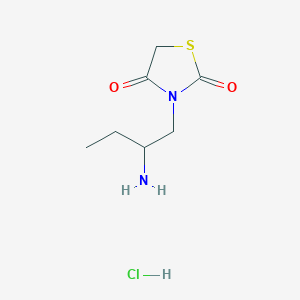
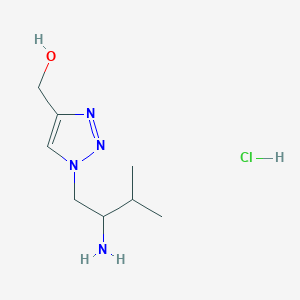

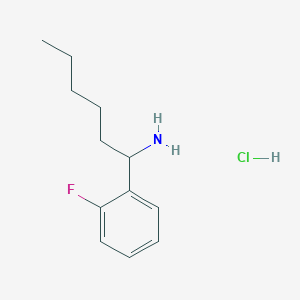
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
